molecular formula C13H12FN5 B4583035 1-(4-fluorophenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-(4-fluorophenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B4583035
M. Wt: 257.27 g/mol
InChI Key: OPNCXCBWKBPMFE-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a fluorophenyl group and dimethylamine moiety in its structure contributes to its unique chemical properties and biological activities.

Mechanism of Action

Target of Action

Similar pyrazolo[3,4-d]pyrimidine derivatives have been reported to inhibit cdk2, a cyclin-dependent kinase . CDK2 plays a crucial role in cell cycle regulation, making it an appealing target for cancer treatment .

Mode of Action

It’s known that cdk2 inhibitors generally work by binding to the atp-binding pocket of the enzyme, preventing its interaction with atp and thus inhibiting its activity . This results in the disruption of cell cycle progression and can lead to apoptosis .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to cell cycle regulation, given its potential role as a CDK2 inhibitor . By inhibiting CDK2, the compound could disrupt the progression from the G1 phase to the S phase of the cell cycle . This could lead to cell cycle arrest and potentially induce apoptosis, thereby inhibiting the growth of cancer cells .

Result of Action

The molecular and cellular effects of this compound’s action would likely involve alterations in cell cycle progression and potential induction of apoptosis . This could result in the inhibition of cancer cell growth . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its ability to interact with its target. For instance, certain substitutions on the phenyl ring can influence a compound’s ability to penetrate bacterial cells and interact with their targets . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-fluorophenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to the presence of the fluorophenyl group and dimethylamine moiety, which contribute to its distinct chemical properties and enhanced biological activities. These structural features make it a valuable compound for the development of new therapeutic agents with improved efficacy and selectivity .

Properties

IUPAC Name

1-(4-fluorophenyl)-N,N-dimethylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN5/c1-18(2)12-11-7-17-19(13(11)16-8-15-12)10-5-3-9(14)4-6-10/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPNCXCBWKBPMFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=NC2=C1C=NN2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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